molecular formula C9H8N2O3S B15337240 Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B15337240
M. Wt: 224.24 g/mol
InChI Key: AYCTWPVVJIIOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate is a high-value heterocyclic compound that serves as a versatile scaffold in drug discovery and medicinal chemistry. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering enhanced metabolic stability by resisting hydrolysis, which makes it a valuable structural component in the design of novel pharmacologically active molecules . This specific derivative, incorporating a thienyl substituent, is of particular interest for constructing multi-target directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . The compound acts as a critical synthetic intermediate, with its ethyl ester group allowing for further functionalization through hydrolysis or amidation, enabling researchers to create extensive libraries for structure-activity relationship (SAR) studies . Its applications span the investigation of anticancer, antimicrobial, and anti-inflammatory agents, capitalizing on the broad biological activity spectrum associated with the 1,2,4-oxadiazole pharmacophore . The synthesis of such compounds is typically achieved via cyclization reactions between appropriate amidoximes and carboxylic acid derivatives . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

ethyl 3-thiophen-3-yl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-3-4-15-5-6/h3-5H,2H2,1H3

InChI Key

AYCTWPVVJIIOFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-thiophenecarboxylate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight CAS Number Key References
Ethyl 3-(3-thienyl)-1,2,4-oxadiazole-5-carboxylate 3-Thienyl C₉H₈N₂O₃S 224.23 g/mol Not explicitly provided Synthesized via cyclocondensation methods
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-Thienyl C₉H₈N₂O₃S 224.23 g/mol MFCD10568211
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate Isopropyl C₈H₁₂N₂O₃ 184.19 g/mol 1183530-90-6
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl C₁₁H₁₀N₂O₃ 218.21 g/mol 37760-54-6
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.65 g/mol Not provided
Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate 3-Fluorophenyl C₁₁H₉FN₂O₃ 236.20 g/mol BB20-3100

Key Observations :

  • Electronic Effects : The 3-thienyl group (electron-rich) contrasts with electron-withdrawing substituents like 4-chlorophenyl or 3-fluorophenyl, which may alter reactivity in nucleophilic/electrophilic reactions .
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce steric accessibility compared to planar aryl groups (phenyl, thienyl) .

Physicochemical Properties

  • Solubility : Thienyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromaticity, whereas alkyl derivatives (e.g., isopropyl) show higher lipophilicity .
  • Stability : Oxadiazoles with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate enhanced thermal stability compared to electron-rich thienyl analogs .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between thienyl-substituted precursors and activated esters. Key steps include:

  • Cyclization : Using hydrazides and carboxylic acid derivatives under reflux with ethanol or methanol as solvents .
  • pH and Temperature Control : Maintaining pH 4–6 and temperatures between 60–80°C to maximize yield (typically 65–75%) and purity .
  • Catalysts : Sulfuric acid or phosphoric acid may accelerate cyclization, but excess catalyst can lead to byproducts. TLC and NMR are critical for monitoring reaction progress .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the thienyl and oxadiazole ring positions, with characteristic shifts at δ 7.2–7.5 ppm (thienyl protons) and δ 165–170 ppm (ester carbonyl) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 253.05 for C₉H₈N₂O₃S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated against E. coli (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) via broth microdilution assays .
  • Cytotoxicity : Moderate activity against MCF-7 breast cancer cells (IC₅₀ = 50 µM) in MTT assays, attributed to thienyl-oxadiazole synergy .

Advanced Research Questions

Q. How does the thienyl substituent influence the compound’s reactivity and bioactivity compared to other heterocyclic analogs?

  • Electronic Effects : The electron-rich thienyl group enhances electrophilic substitution reactivity, facilitating functionalization at the 5-position of the oxadiazole ring .
  • Bioactivity : Thienyl derivatives show 2–3× higher antimicrobial activity than phenyl analogs (e.g., Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) due to improved membrane penetration .
  • Comparative Data :
CompoundAntimicrobial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
Thienyl-oxadiazole (Target)32 (E. coli)50 (MCF-7)
Phenyl-oxadiazole64 (E. coli)>100 (MCF-7)
Data from in vitro studies .

Q. What strategies can resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, MTT assays should use 10% FBS and 48-hour exposure .
  • Metabolic Interference : Thienyl-oxadiazole derivatives may interact with redox-sensitive pathways, necessitating ROS scavenger controls (e.g., NAC) to validate cytotoxicity mechanisms .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulations suggest binding to E. coli DNA gyrase (ΔG = -8.2 kcal/mol) and human tubulin (ΔG = -7.9 kcal/mol), correlating with antimicrobial and anticancer activity .
  • ADMET Prediction : SwissADME models indicate high gastrointestinal absorption (LogP = 2.1) but potential CYP3A4 inhibition, requiring in vitro metabolic stability tests .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Oxadiazole ring opening at high temperatures (>80°C) can yield thienyl-urea derivatives. Mitigation includes slow reagent addition and inline IR monitoring .
  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization from ethyl acetate/hexane (yield improvement from 60% to 85%) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Variable Substituents : Modify the thienyl group (e.g., bromination at the 4-position) and ester moiety (e.g., methyl vs. ethyl).
  • Assay Panels : Test against Gram-negative/positive bacteria, fungi, and cancer cell lines. Include a positive control (e.g., doxorubicin for cytotoxicity) .

Q. What analytical techniques are recommended for studying degradation pathways?

  • LC-MS/MS : Identify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks).
  • DFT Calculations : Predict hydrolytic cleavage sites using Gaussian software (B3LYP/6-31G* basis set) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.